N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolopyrazine core fused with a benzodioxolyl moiety and substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-17-7-4-15(5-8-17)21-18-3-2-10-24(18)11-12-25(21)22(26)23-16-6-9-19-20(13-16)29-14-28-19/h2-10,13,21H,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUWUOMOLUOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted pyrazine and a suitable amine can lead to the formation of the pyrrolo[1,2-a]pyrazine core.
Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a coupling reaction with a benzodioxole-containing reagent. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and selectivity.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound formed in the previous steps.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, cost-effectiveness, and scalability. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolopyrazine core and methoxyphenyl substituents undergo oxidation under controlled conditions:
Mechanistic Insight : MnO₂-mediated oxidative cyclization (observed in analogous triazine systems) suggests potential for intramolecular coupling in the presence of electron-rich aryl groups .
Reduction Reactions
The carboxamide and unsaturated pyrrolopyrazine system are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amide Reduction | LiAlH₄/THF, reflux | Conversion to corresponding amine (secondary amine derivative) | Over-reduction of the pyrrolopyrazine core is avoided at low temperatures. |
| Core Hydrogenation | H₂/Pd-C (10 atm) | Saturated pyrrolidine-pyrazine hybrid | Partial hydrogenation observed under mild conditions; full saturation requires prolonged exposure. |
Nucleophilic Substitution
The benzodioxole and methoxyphenyl groups participate in substitution reactions:
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid and 2-methoxyaniline | Complete hydrolysis requires 12–24 hours; intermediates isolated via TLC. |
| Basic Hydrolysis | NaOH (10%), 80°C | Sodium carboxylate and amine byproducts | Faster than acidic hydrolysis but prone to decomposition under prolonged heating. |
Cross-Coupling Reactions
The pyrrolopyrazine core supports metal-catalyzed coupling:
Photochemical Reactions
The benzodioxole moiety exhibits unique reactivity under UV light:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ring-Opening | UV-A (365 nm), aerobic conditions | Quinone derivatives via oxidative cleavage | Reaction progress monitored by HPLC; complete conversion in 6 hours. |
Stability Under Physiological Conditions
| Condition | Observation | Implications |
|---|---|---|
| pH 7.4 (phosphate buffer, 37°C) | Slow hydrolysis of carboxamide (t₁/₂ = 48 hours) | Suggests metabolic liability in vivo; prodrug strategies may improve stability. |
| Simulated gastric fluid | Degradation to carboxylic acid within 2 hours | Oral bioavailability likely limited without enteric coating. |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. Studies suggest that N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative of the compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of the benzodioxole moiety. Antioxidants are crucial in combating oxidative stress-related diseases.
- Research Findings : In vitro studies demonstrated that the compound scavenges free radicals effectively, providing a protective effect on cellular components against oxidative damage.
Neuroprotective Effects
There is emerging evidence that compounds similar to this one may have neuroprotective effects. They could potentially be used in treating neurodegenerative disorders such as Alzheimer's disease.
- Case Study : Experimental models showed that the compound could reduce neuroinflammation and improve cognitive function in animal models of neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the benzodioxole and methoxyphenyl groups can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer activity |
| Variation in alkyl chain length | Enhanced bioavailability |
| Alteration of functional groups | Improved selectivity towards specific cancer types |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrrolo-Pyrazine Derivatives
- Compound 9 () : 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide
- Key Differences : Incorporates a thiazolo-pyrimidine ring system instead of pyrrolopyrazine. The 4-methoxyphenyl group is conserved, but the benzodioxolyl moiety is absent.
- Synthesis : Synthesized via heterocyclization of phenylisothiocyanate derivatives, contrasting with carbodiimide-mediated coupling used for carboxamides in and .
Pyrazole Carboxamides
- Compound 10a (): Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Key Differences: Replaces pyrrolopyrazine with a pyrazole ring and introduces a chloroquinoline group. The methoxyphenyl substituent is retained but with additional methoxy groups.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity through various studies and findings.
The compound's chemical structure and properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 329.36 g/mol |
| LogP | 2.9926 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.098 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds related to the benzodioxole structure exhibit antimicrobial properties. A study focusing on similar compounds showed that they could inhibit biofilm formation in various bacterial strains, including Salmonella enterica and Pseudomonas aeruginosa . The benzodioxole moiety is often associated with enhanced biological activity due to its ability to interact with microbial cell membranes.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that derivatives of this compound can exhibit significant activity against cancer cell lines. For example, a related compound showed satisfactory cytotoxic activity against Artemia salina, indicating potential anti-cancer properties . The mechanism of action may involve the induction of apoptosis or disruption of cellular processes.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. However, studies suggest that it may act as an enzyme inhibitor or modulator of signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a specific study involving a series of benzodioxole derivatives, it was found that compounds with the benzodioxole structure exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the role of structural modifications in enhancing biological efficacy .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer potential of related compounds through in vitro assays. The results indicated that certain derivatives could significantly inhibit cell growth in various cancer cell lines, suggesting that modifications to the benzodioxole framework could enhance therapeutic effects .
Q & A
Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
